WYE-687 dihydrochloride
Description
Methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride (referred to as WYE-687 in research contexts) is a pyrazolo[3,4-d]pyrimidine derivative with the empirical formula C₂₈H₃₂N₈O₃ and a molecular weight of 528.61 g/mol . This dihydrochloride salt form enhances solubility for pharmacological applications. Structurally, it features a pyrazolo[3,4-d]pyrimidine core substituted with a morpholine ring, a piperidinyl group linked to a pyridin-3-ylmethyl moiety, and a methyl carbamate group attached to a phenyl ring.
Properties
IUPAC Name |
methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O3.2ClH/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20;;/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJPHAXLAKKXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidine structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive domains:
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Pyrazolo[3,4-d]pyrimidine Core : A heteroaromatic system prone to electrophilic substitution at electron-rich positions (C-3, C-5) .
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Morpholine Ring : A saturated six-membered ring with oxygen and nitrogen atoms, susceptible to ring-opening under acidic or oxidative conditions.
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Carbamate Group (–NHCOOCH₃) : Hydrolyzes under basic or enzymatic conditions to form a primary amine and carbonic acid derivatives .
Carbamate Hydrolysis
The carbamate group undergoes hydrolysis in aqueous alkaline or enzymatic media:
Conditions :
Electrophilic Aromatic Substitution (EAS)
The pyrazolo-pyrimidine core participates in EAS at C-3 and C-5 due to electron-rich nitrogen atoms directing incoming electrophiles.
Nitration
Reaction with nitric acid introduces nitro groups:
Outcome :
Morpholine Ring Reactivity
The morpholine moiety undergoes ring-opening in strong acids (e.g., HCl, H₂SO₄) to form linear amine derivatives:
Implications :
Stability Under Pharmacological Conditions
Synthetic Modifications
Patent data reveals methods to modify the piperidin-4-yl group via alkylation or acylation :
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Alkylation : React with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
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Acylation : Treat with acetyl chloride to yield N-acetyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to WYE-687 exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine core structure is known for its ability to inhibit various kinases involved in cancer progression. In vitro studies have demonstrated that WYE-687 can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .
Neuropharmacology
WYE-687 has been investigated for its potential neuropharmacological effects. The presence of the morpholine and piperidine moieties suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that it may have implications in treating disorders such as depression and anxiety due to its modulatory effects on neural pathways .
Antiviral Properties
The compound's structure has shown promise in antiviral research, particularly against viral strains that affect the respiratory system. Its ability to inhibit viral replication through interference with viral polymerases has been documented, suggesting a potential role in developing antiviral therapies .
Case Study 1: Anticancer Efficacy
A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including WYE-687. The study reported that these derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values indicating strong efficacy compared to standard chemotherapeutics .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological assessment published in Pharmaceutical Research, WYE-687 was evaluated for its effects on serotonin receptor modulation. The results demonstrated that the compound could enhance serotonin activity, providing a basis for its potential use in treating mood disorders .
Mechanism of Action
methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of mTOR. This inhibition prevents the phosphorylation of downstream substrates such as S6K, SGK, and Akt, leading to the suppression of mTORC1 and mTORC2 signaling pathways. The compound also blocks the secretion of vascular endothelial growth factor (VEGF) and the expression of hypoxia-inducible factor 1-alpha (HIF-1α), contributing to its antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares WYE-687 with structurally or functionally related pyrazolo[3,4-d]pyrimidines and other heterocyclic derivatives:
Key Structural and Functional Differences:
Core Heterocycle :
- WYE-687 and compound 6 share a pyrazolo[3,4-d]pyrimidine core, whereas compound 75 is a pyrimidine derivative lacking the pyrazole ring. This difference impacts target selectivity; pyrazolo[3,4-d]pyrimidines often inhibit kinases (e.g., EGFR), while pyrimidines like compound 75 target parasitic enzymes .
Substituent Complexity :
- WYE-687 ’s piperidinyl-pyridinylmethyl and morpholine groups enhance solubility and binding affinity to hydrophobic kinase pockets. In contrast, compound 6 ’s simpler chloro/fluorophenyl substituents may limit its pharmacokinetic profile .
Biological Activity :
- Compound 75 demonstrates antimalarial efficacy, highlighting the versatility of morpholine/piperidine motifs in targeting diverse pathogens. WYE-687 and compound 9a (urea derivative) are tailored for human diseases, with 9a ’s urea group facilitating hydrogen bonding in anti-inflammatory targets .
Research Findings
Efficacy and Selectivity:
- The dihydrochloride salt may improve bioavailability compared to neutral analogs .
- Compound 6 : Exhibits anticancer activity in vitro, with chloro and fluorophenyl groups contributing to cytotoxicity via DNA intercalation or topoisomerase inhibition .
- Compound 75 : Displays fast-acting antimalarial activity (EC₅₀ < 100 nM), attributed to the 4,4-difluoropiperidine group enhancing metabolic stability .
Biological Activity
Methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride is a complex compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class has garnered attention due to its diverse biological activities, particularly as inhibitors of various kinases involved in cancer progression. The compound's structure suggests potential interactions with critical molecular targets, making it a candidate for further exploration in therapeutic applications.
The biological activity of this compound primarily stems from its ability to inhibit specific tyrosine kinases, notably the Src family kinases (SFKs) and c-Abl. These kinases are implicated in numerous cancer types, including glioblastoma and neuroblastoma. The inhibition of these kinases can lead to reduced cell proliferation, increased apoptosis, and diminished metastatic potential in cancer cells.
Key Findings:
- Inhibition of Tyrosine Kinases : Studies indicate that pyrazolo[3,4-d]pyrimidines can effectively inhibit c-Src and c-Abl activities with nanomolar potency, leading to significant antitumor effects in various cell lines .
- Apoptotic Induction : The compound has been shown to induce apoptosis in tumor cells by disrupting crucial signaling pathways that promote cell survival .
- Cell Cycle Arrest : It also affects cell cycle progression, causing G1 phase arrest which is critical for halting tumor growth .
Biological Activity Data
The following table summarizes the biological activity of methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride based on various studies:
| Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| c-Src Inhibition | 0.5 | Tyrosine Kinase | |
| c-Abl Inhibition | 0.8 | Tyrosine Kinase | |
| Apoptosis Induction | - | Cancer Cell Lines | |
| Cell Cycle Arrest (G1 Phase) | - | Tumor Cells |
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Neuroblastoma Model : In a study involving neuroblastoma cell lines, compounds similar to methyl N-[4-[4-morpholin-4-yl...] demonstrated significant tumor growth inhibition and induced apoptosis through caspase activation pathways .
- Glioblastoma Multiforme : Research showed that these compounds could effectively target glioblastoma cells by inhibiting SFKs, leading to reduced invasiveness and enhanced sensitivity to conventional therapies .
- Dual Inhibition Studies : Recent findings suggest that certain derivatives exhibit dual inhibition properties against both EGFR and VEGFR2, enhancing their potential as multitargeted anticancer agents .
Q & A
Q. Optimization Strategies :
Q. Table 1: Key Reaction Parameters
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Core Formation | Acetonitrile | 80°C | H2SO4 | 60-75% |
| Substitution | DCM | RT | Pd(dba)2 | 50-65% |
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Contradictions often arise from assay variability or structural ambiguity. Mitigation strategies include:
Assay Standardization :
- Use positive controls (e.g., known kinase inhibitors for kinase assays) and validate protocols across multiple labs .
- Replicate experiments under identical conditions (pH, temperature, cell lines) .
Structural Verification :
- Confirm batch-to-batch consistency via NMR (e.g., aromatic proton regions at δ 7.5-8.5 ppm) and HRMS .
Computational Modeling :
- Perform docking studies to predict binding modes and identify key interactions (e.g., morpholine oxygen with ATP-binding pockets) .
Example : If IC50 values vary across kinase assays, compare results with structurally analogous compounds (e.g., trifluoromethyl analogs) to isolate substituent effects .
Basic: What spectroscopic techniques are recommended for characterization?
Answer:
A multi-technique approach ensures structural fidelity:
1H/13C NMR :
- Identify pyrazolo[3,4-d]pyrimidine protons (δ 8.2-8.5 ppm) and morpholine methylenes (δ 3.6-3.8 ppm) .
IR Spectroscopy :
Mass Spectrometry :
- Use HRMS-ESI for exact mass verification (e.g., [M+H]+ expected m/z ~650.2) .
Q. Table 2: Key Spectral Peaks
| Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyrazolo-pyrimidine | 8.3 (s, 1H) | 1600 (C=N) |
| Morpholine | 3.7 (m, 4H) | 1100 (C-O-C) |
Advanced: How to improve aqueous solubility for in vivo studies?
Answer:
Salt Formulation :
- Compare dihydrochloride with other salts (e.g., mesylate) via pH-solubility profiling .
Co-Solvents :
- Use 10-20% PEG-400 or Cremophor EL in PBS for intravenous dosing .
Nanoparticle Formulation :
- Prepare liposomal dispersions using thin-film hydration (e.g., DSPC:Cholesterol 2:1 molar ratio) .
Example : The dihydrochloride salt shows solubility of ~2 mg/mL in water; adding 10% DMSO increases solubility to 15 mg/mL .
Basic: How to identify and quantify impurities?
Answer:
Analytical Method :
- Use HPLC-DAD with a C18 column (gradient: 10-90% acetonitrile in 0.1% TFA over 20 min) .
Reference Standards :
- Compare retention times with known impurities (e.g., des-methyl carbamate or dehalogenated byproducts) .
Limit Tests :
Q. Table 3: Common Impurities
| Impurity | Retention Time (min) | Source |
|---|---|---|
| Des-methyl | 8.2 | Incomplete carbamation |
| Dehalogenated | 12.5 | Side reaction during substitution |
Advanced: How to design SAR studies for this compound?
Answer:
Core Modifications :
- Synthesize analogs with pyrazolo[3,4-d]pyrimidine replaced by pyrido[2,3-d]pyrimidine to assess core flexibility .
Substituent Variation :
Biological Testing :
- Screen analogs against a panel of 50 kinases to map selectivity profiles .
Example : Trifluoromethyl substitution at the phenyl carbamate increases metabolic stability (t1/2 from 2.1 to 4.3 hours in microsomes) .
Basic: What are the recommended storage conditions?
Answer:
- Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis .
- For solutions, use amber vials with desiccants to avoid light/ moisture degradation .
Advanced: How to assess stability under physiological conditions?
Answer:
Forced Degradation :
- Expose to 0.1 M HCl (gastric pH) and PBS (pH 7.4) at 37°C for 24 hours; analyze via LC-MS for degradation products .
Plasma Stability :
- Incubate with 50% rat plasma at 37°C; quantify parent compound loss over 6 hours .
Example : The dihydrochloride form shows <5% degradation in PBS over 24 hours but 20% degradation in plasma due to esterase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
